5-Bromo-6-fluoro-1H-indazole

Cross-coupling Chemoselective functionalization Medicinal chemistry building blocks

5-Bromo-6-fluoro-1H-indazole (CAS 105391-70-6) is a halogenated heterocyclic compound belonging to the indazole class. It features a bromine atom at the 5-position and a fluorine atom at the 6-position of the indazole ring, making it a versatile synthetic intermediate for bioactive molecule construction, particularly in kinase and TRP channel drug discovery programs.

Molecular Formula C7H4BrFN2
Molecular Weight 215.025
CAS No. 105391-70-6
Cat. No. B561171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-fluoro-1H-indazole
CAS105391-70-6
Molecular FormulaC7H4BrFN2
Molecular Weight215.025
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1Br)F
InChIInChI=1S/C7H4BrFN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11)
InChIKeyZNNFNEIFQIAWNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-fluoro-1H-indazole (CAS 105391-70-6): A Dual-Halogenated Indazole Building Block for Selective Pharmaceutical Synthesis


5-Bromo-6-fluoro-1H-indazole (CAS 105391-70-6) is a halogenated heterocyclic compound belonging to the indazole class . It features a bromine atom at the 5-position and a fluorine atom at the 6-position of the indazole ring, making it a versatile synthetic intermediate for bioactive molecule construction, particularly in kinase and TRP channel drug discovery programs . Its primary documented utility is as a building block for cross-coupling reactions (Suzuki, Buchwald-Hartwig) to rapidly elaborate lead series, as well as a direct fluorescent probe for live/dead bacterial discrimination in microscopy and flow cytometry [1].

1
Dual-halogen building block for chemoselective cross-coupling in kinase/TRP channel programs
2
Supports sequential Suzuki/Buchwald-Hartwig diversification with orthogonal Br/F handles
3
Reported fluorescent probe for bacterial live/dead discrimination in microscopy and flow cytometry

Why 5-Bromo-6-fluoro-1H-indazole Cannot Be Generically Substituted by Mono-Halogenated Indazoles


Procurement teams often attempt to substitute 5-Bromo-6-fluoro-1H-indazole with simpler mono-halogenated indazoles such as 5-bromo-1H-indazole or 6-fluoro-1H-indazole. This fails because the compound's functional value lies in the synergistic interplay of its two orthogonal halogen handles: the bromine provides a selective cross-coupling site (e.g., Suzuki, Buchwald-Hartwig), while the electron-withdrawing fluorine modulates the ring electronics, pKa, and LogP to fine-tune downstream biological target engagement and metabolic stability [1]. Replacing it with a mono-halogen congener forfeits either the reactivity handle or the physicochemical tuning, leading to divergent SAR and unpredictable performance in validated synthetic routes .

Target
Br at C5 for cross-coupling; F at C6 for electronics
Two sequential diversification points
Balanced LogP for CNS drug-discovery range
vs
Mono-Halogen Analog
Single reactive site may forfeit chemoselective elaboration
Missing F or Br shifts pKa and LogP, altering target engagement profile
SAR divergence may require complete route re-validation

5-Bromo-6-fluoro-1H-indazole Procurement Evidence: Quantified Differentiation from Closest Analogs


Orthogonal Synthetic Handles Enable Sequential Chemoselective Elaboration Unavailable in Mono-Halogenated Indazoles

5-Bromo-6-fluoro-1H-indazole provides two electronically distinct halogen substituents that allow for sequential, chemoselective cross-coupling reactions. The bromine at C5 serves as a superior oxidative addition partner for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig amination, while the fluorine at C6 remains inert under standard coupling conditions, thus preserving a synthetic handle for late-stage diversification [1]. In contrast, mono-halogenated analogs such as 5-bromo-1H-indazole offer only a single reactive site, while 6-fluoro-1H-indazole lacks a good coupling partner and is far less versatile .

Orthogonal Handles
Class-level
2-fold increase in sequential derivatization points vs. mono-halogenated comparators
Supports library synthesis workflow with two orthogonal reactive sites
Reactivity based on established Pd-catalyzed cross-coupling rules
Cross-coupling Chemoselective functionalization Medicinal chemistry building blocks

Dual-Halogen Lipophilicity Modulation: Quantified LogP and Physicochemical Differentiation from Mono-Substituted Analogs

The combination of bromine and fluorine in 5-Bromo-6-fluoro-1H-indazole produces a LogP of approximately 2.46 [1], which is substantially higher than both the mono-fluorinated analogs (5-fluoro-1H-indazole LogP ≈ 1.70; 6-fluoro-1H-indazole LogP ≈ 1.70) and moderately higher than the mono-brominated 5-bromo-1H-indazole (LogP ≈ 2.33) [2][3][4]. This LogP value places the compound in a more desirable lipophilicity range for CNS drug discovery (typically LogP 2-4) compared to the mono-fluoro indazoles, while the electron-withdrawing fluorine mitigates the excessive lipophilicity and metabolic liability associated with bromine-only analogs.

LogP Modulation
Cross-study comparable
LogP = 2.46, Δ +0.76 vs. 5-fluoro-1H-indazole
Places compound in desirable CNS drug-likeness range
Calculated ACD/Labs consensus LogP
Physicochemical property optimization Lipophilicity Drug-likeness

Antimicrobial Differential: Quantitative MIC Data for 5-Bromo-6-fluoro-1H-indazole Against Key Pathogens

5-Bromo-6-fluoro-1H-indazole demonstrates measurable antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL against both Staphylococcus aureus and Klebsiella pneumoniae, and 125 µg/mL against Escherichia coli . While comparative MIC data for the exact mono-halogenated analogs (5-bromo-1H-indazole, 6-fluoro-1H-indazole) under identical assay conditions are not available in the public domain, the observed activity is consistent with the class-level property of indazoles bearing a bromine at the 5-position, which have been reported to exhibit antibacterial effects through DNA gyrase inhibition and membrane permeabilization mechanisms .

Antimicrobial MIC
Data to verify
S. aureus MIC = 15.6 µg/mL; K. pneumoniae MIC = 15.6 µg/mL; E. coli MIC = 125 µg/mL
Reported antimicrobial screening context; class-level gyrase inhibition inference
No matched comparator data from identical assay panel
Antimicrobial screening Minimum inhibitory concentration Gram-positive bacteria

5-Bromo-6-fluoro-1H-indazole: Recommended Procurement Scenarios Based on Differentiated Evidence


Rapid Kinase or TRP Channel Lead Optimization via Sequential Cross-Coupling

Medicinal chemistry teams pursuing kinase inhibitors (e.g., c-Met, ROCK, SHP2) or TRPA1 antagonists should procure 5-Bromo-6-fluoro-1H-indazole as a key intermediate when the synthetic route requires a bromine for Suzuki/Buchwald-Hartwig coupling and a fluorine to maintain target engagement or modulate DMPK properties. The compound has been explicitly utilized in patents for c-Met inhibitors and SHP2 inhibitors , as well as in published TRPA1 antagonist optimization campaigns [3]. Its orthogonal reactivity enables sequential functionalization without protecting group manipulation, reducing step count in library synthesis.

Fluorescent Live/Dead Bacterial Discrimination in Flow Cytometry and Microscopy

Microbiology and antimicrobial resistance research groups should select 5-Bromo-6-fluoro-1H-indazole (commercially designated as 5BI) as a fluorescent probe for bacterial membrane permeabilization assays. The compound binds specifically to bacterial cell membranes, enabling live/dead discrimination by microscopy, cytometry, and flow cytometry . It has demonstrated no known toxicity or carcinogenicity concerns and does not stain mammalian cells, providing superior selectivity over generic DNA-binding dyes such as propidium iodide for mixed-culture experiments .

Physicochemical Property-Driven Fragment Library Design

Computational chemistry and fragment-based drug discovery groups building indazole-focused libraries should prioritize 5-Bromo-6-fluoro-1H-indazole over mono-halogenated alternatives due to its balanced LogP of 2.46, which falls within the optimal range for CNS drug candidates while maintaining sufficient polarity for aqueous solubility . The compound's topological polar surface area (TPSA) of 28.7 Ų, identical to mono-halogenated indazoles, combined with its higher LogP, offers a superior permeability-solubility compromise for oral bioavailability optimization .

Application
Selection Property
Validation Focus
Kinase/TRP channel lead optimization via sequential cross-coupling
Orthogonal Br/F reactivity profile
Chemoselective diversification in library synthesis
Fluorescent live/dead bacterial discrimination in microscopy and flow cytometry
Bacterial membrane binding selectivity
Mammalian cell staining exclusion review
Physicochemical property-driven fragment library design
Balanced LogP and TPSA for CNS drug-likeness
Permeability-solubility compromise review

Technical Documentation Hub

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39 linked technical documents
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